molecular formula C11H13ClFN B1414755 [(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine CAS No. 1020979-51-4

[(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine

Cat. No. B1414755
CAS RN: 1020979-51-4
M. Wt: 213.68 g/mol
InChI Key: ACHYLPLFUTWDSK-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)methylamine is a chemical compound with the CAS Number: 1020979-51-4 . It has a molecular weight of 213.68 and its IUPAC name is (2-chloro-4-fluorophenyl)-N-(cyclopropylmethyl)methanamine . The compound is stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClFN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis in Medicinal Chemistry

One prominent application of compounds related to (2-Chloro-4-fluorophenyl)methylamine is in the field of medicinal chemistry. For instance, the synthesis of compounds like arprinocid, which serves as a coccidiostat candidate, involves the use of related chemical structures (Ellsworth, Meriwether, & Mertel, 1989). Similarly, the synthesis and evaluation of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibit significant antibacterial and cytotoxic properties, also leverage related chemical frameworks (Noolvi et al., 2014).

Electrophilic Amination and Fluorine Atom Replacement

In organic synthesis, the electrophilic amination of related compounds, such as 4-fluorophenol, is significant for introducing different functional groups and removing the fluorine atom. This process involves mild reaction conditions and results in the formation of novel substituted phenols, highlighting the versatility of similar chemical structures in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

Biochemical and Pharmacological Characterization

Compounds like SSR125543A, which share similar chemical properties, are studied for their biochemical and pharmacological characteristics, such as their role as potent and selective corticotrophin-releasing factor receptor antagonists. These studies contribute to our understanding of receptor interactions and potential therapeutic applications (Gully et al., 2002).

Development of Polymer Electrolytes

In the field of materials science, the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction is an example of how similar chemical structures can be utilized. This particular process allows for the precise control of cation functionality, essential in developing advanced materials (Kim, Labouriau, Guiver, & Kim, 2011).

Applications in Radiopharmaceuticals

Compounds with similar structures are also utilized in the synthesis of radiopharmaceuticals like [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This demonstrates their significance in diagnostic imaging and the potential for tracking disease progression and response to therapy (Holt, Ravert, Dannals, & Pomper, 2006).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHYLPLFUTWDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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